4-Carbamoyl-1,2,3,6-tetrahydropyridine hydrochloride
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Overview
Description
1,2,3,6-Tetrahydropyridine-4-carboxamide hydrochloride is a chemical compound that belongs to the class of tetrahydropyridines. These compounds are known for their diverse biological activities and are often used in various fields of scientific research. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,6-Tetrahydropyridine-4-carboxamide hydrochloride can be synthesized through a multi-component reaction involving aromatic aldehyde, ethyl cyanoacetate, acetoacetanilide, and ammonium acetate in ethanol under microwave irradiation conditions . This method is advantageous due to its simplicity, short reaction times, and high yields.
Industrial Production Methods
Industrial production of 1,2,3,6-tetrahydropyridine-4-carboxamide hydrochloride typically involves similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis is preferred due to its efficiency and reduced energy consumption.
Chemical Reactions Analysis
Types of Reactions
1,2,3,6-Tetrahydropyridine-4-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
1,2,3,6-Tetrahydropyridine-4-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1,2,3,6-tetrahydropyridine-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and modulate protein interactions, leading to various biological effects. The compound’s ability to cross the blood-brain barrier makes it particularly useful in neurological research .
Comparison with Similar Compounds
1,2,3,6-Tetrahydropyridine-4-carboxamide hydrochloride can be compared with other similar compounds such as:
1,2,3,4-Tetrahydropyridine: This compound has a similar structure but different biological activities.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
4-Phenyl-1,2,3,6-tetrahydropyridine: Used in studies related to oxidative stress and neurodegenerative diseases.
Properties
Molecular Formula |
C6H11ClN2O |
---|---|
Molecular Weight |
162.62 g/mol |
IUPAC Name |
1,2,3,6-tetrahydropyridine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H10N2O.ClH/c7-6(9)5-1-3-8-4-2-5;/h1,8H,2-4H2,(H2,7,9);1H |
InChI Key |
FFRKSBLPSJYACR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC=C1C(=O)N.Cl |
Origin of Product |
United States |
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